molecular formula C21H20F2N2O3S B2828484 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide CAS No. 893996-85-5

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide

Cat. No.: B2828484
CAS No.: 893996-85-5
M. Wt: 418.46
InChI Key: BOAAJLGAWRJHTF-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The ethyl linker at position 5 connects to a 3,4-difluorobenzamide moiety. This structure integrates electron-rich (methoxy) and electron-deficient (difluoro) groups, which may enhance target binding and metabolic stability. Thiazoles are known for diverse bioactivities, including antimicrobial and kinase-inhibitory effects, making this compound a candidate for therapeutic or agrochemical applications .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S/c1-12-19(8-9-24-20(26)13-4-6-15(22)16(23)10-13)29-21(25-12)14-5-7-17(27-2)18(11-14)28-3/h4-7,10-11H,8-9H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAAJLGAWRJHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a thiazole ring, multiple methoxy groups, and difluorobenzamide moiety, which may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 2 2 3 4 dimethoxyphenyl 4 methyl 1 3 thiazol 5 yl ethyl}-3,4-difluorobenzamide}}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways. The presence of the thiazole and benzamide functional groups suggests possible interactions with biological targets involved in cancer progression.

Anticancer Properties

  • Mechanism of Action : Preliminary studies indicate that the compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. The thiazole ring is known for its ability to interact with various biological targets, which may enhance the compound's efficacy against cancer cells.
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (CCRF-CEM) cells. The IC50 values reported range from 10 to 30 µM across these different cell lines .

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-715Inhibition of cell proliferation
CytotoxicityA54920Induction of apoptosis via mitochondrial pathway
CytotoxicityCCRF-CEM25Inhibition of DHFR protein expression

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers such as caspase activation .
  • Impact on Kinase Activity : Another investigation focused on the compound's effect on various kinases associated with cancer signaling pathways. The findings suggested that it inhibits key kinases involved in the MAPK and PI3K/Akt pathways, leading to decreased cell survival and proliferation .

Comparison with Similar Compounds

Sulfonamide-Based Thiazole Derivatives ()

Two sulfonamide analogs from share the thiazole-ethyl backbone but differ in substituents:

  • G856-3179 : 4-Methoxyphenyl-thiazole with a 2,5-dimethoxybenzenesulfonamide group.
  • G856-3202 : 3,4-Dimethoxyphenyl-thiazole with a 3,4-dimethylbenzenesulfonamide group.

Key Differences :

  • Target Compound vs. G856-3179/3202 : The target replaces sulfonamide with 3,4-difluorobenzamide. Fluorine atoms increase lipophilicity (logP) and resistance to oxidative metabolism compared to sulfonamides, which are more polar and may exhibit renal clearance .
  • Bioactivity Implications : Sulfonamides often target carbonic anhydrases or proteases, whereas benzamides are common in kinase inhibitors (e.g., imatinib). The difluoro substitution may enhance binding to hydrophobic pockets in enzymes.

Table 1: Structural and Physicochemical Comparison

Compound Thiazole Substituents Linked Group Molecular Weight Key Features
Target Compound 3,4-Dimethoxyphenyl, 4-methyl 3,4-Difluorobenzamide 446.59 (calc.) High lipophilicity, metabolic stability
G856-3179 (Sulfonamide) 4-Methoxyphenyl, 4-methyl 2,5-Dimethoxybenzenesulfonamide 448.56 Polar sulfonamide, potential renal excretion
G856-3202 (Sulfonamide) 3,4-Dimethoxyphenyl, 4-methyl 3,4-Dimethylbenzenesulfonamide 446.59 Moderate lipophilicity, steric bulk

Phenethylamine-Benzamide Analog ()

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) shares the 3,4-dimethoxyphenethylamine backbone but lacks the thiazole ring and fluorine substituents.

Key Differences :

  • Thiazole vs.
  • Substituent Effects : Rip-B’s simple benzamide group lacks the electron-withdrawing fluorine atoms, which may reduce its interaction with electron-rich biological targets (e.g., ATP-binding pockets) .

Thiadiazole Derivatives ()

Thiadiazole analogs (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ) exhibit insecticidal and fungicidal activities.

Key Differences :

  • Thiazole vs. Thiadiazole : Thiadiazoles contain two nitrogen atoms, increasing hydrogen-bonding capacity but reducing metabolic stability compared to thiazoles.
  • Substituent Positioning : The target’s 3,4-difluorobenzamide may confer broader activity than thiadiazoles with chlorobenzylidene groups, as fluorine’s electronegativity enhances dipole interactions .

Benzimidazole and Pyrimidinone Analogs ()

Compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () and pyrimidinone derivatives () feature bulkier heterocycles.

Key Differences :

  • Ring Size and Rigidity: Benzimidazoles and pyrimidinones have larger fused-ring systems, which may limit membrane permeability compared to the compact thiazole core.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

  • Structural Features :

  • A thiazole ring with a 4-methyl substituent, providing heterocyclic stability and potential π-π interactions.
  • 3,4-Dimethoxyphenyl and 3,4-difluorobenzamide groups, contributing to electronic effects (methoxy as electron-donating, fluorine as electron-withdrawing).
  • Amide linkage , enabling hydrogen bonding and structural rigidity.
    • Methodological Insight :
  • Methoxy groups enhance solubility and may modulate receptor binding via steric or electronic effects. Fluorine atoms increase lipophilicity, impacting membrane permeability .
  • Computational modeling (e.g., DFT) can predict reactive sites, such as the thiazole sulfur or amide carbonyl, for further derivatization .

Q. What methodological approaches are recommended for the initial synthesis of this compound?

  • Synthesis Protocol :

Thiazole Formation : Condensation of 3,4-dimethoxyphenyl thiourea with α-bromo ketones under reflux (e.g., ethanol, 80°C).

Amide Coupling : Use coupling agents like EDCI/HOBt to link the thiazole-ethyl intermediate with 3,4-difluorobenzoic acid.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .

  • Critical Parameters :

  • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
  • Optimize stoichiometry to avoid side reactions (e.g., over-alkylation) .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Techniques :

  • NMR (¹H/¹³C): Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 461.1).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Optimization Strategies :

  • Temperature Control : Lower temperatures (e.g., 0–5°C) during amide coupling to reduce epimerization.
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling in thiazole functionalization.
  • Solvent Effects : Replace ethanol with DMF for higher solubility of intermediates .
    • Case Study :
  • A 15% yield increase was achieved by switching from ethanol to acetonitrile in the thiazole cyclization step, likely due to improved intermediate stability .

Q. How can contradictions between predicted and observed biological activities be resolved?

  • Methodological Framework :

Dose-Response Analysis : Test compound activity across a range of concentrations (e.g., 1 nM–100 μM) to rule out assay artifacts.

Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains low in vivo efficacy despite high in vitro activity.

Off-Target Profiling : Employ kinase panels or proteome-wide screens to identify unintended interactions .

  • Example :

  • Discrepancies in antimicrobial activity were resolved by confirming biofilm disruption via SEM imaging, revealing non-lethal inhibitory mechanisms .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents like methoxy and fluorine?

  • SAR Design :

  • Systematic Substitution : Synthesize analogs with methoxy → ethoxy or fluorine → hydrogen substitutions.
  • Biological Assays : Test against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines).
    • Key Findings :
  • Removal of 3,4-dimethoxy groups reduced binding affinity by 50% in kinase assays, highlighting their role in hydrophobic pocket interactions.
  • Fluorine substitution at position 4 improved metabolic stability in microsomal studies .

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